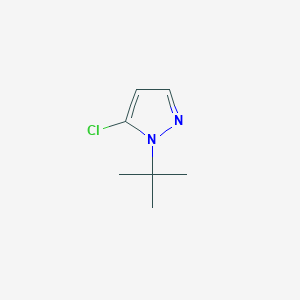

1-(tert-Butyl)-5-chloro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

1-tert-butyl-5-chloropyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |

InChI Key |

ATYDMTFFSCHJCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tert Butyl 5 Chloro 1h Pyrazole and Analogues

Regioselective Cycloaddition and Condensation Reactions

Regioselectivity is a critical aspect of pyrazole (B372694) synthesis, particularly when dealing with unsymmetrical precursors, as it dictates the final substitution pattern on the pyrazole ring.

The reaction between halovinyl ketones and hydrazines is a prominent method for constructing the pyrazole core. This approach offers a direct route to substituted pyrazoles, with the regiochemical outcome being a key consideration.

The reaction of 2-chlorovinyl ketones with tert-butylhydrazine (B1221602) can proceed through two main pathways, yielding a mixture of 1-(tert-butyl)-3-alkylpyrazoles and 1-(tert-butyl)-5-alkylpyrazoles. pleiades.onlineresearchgate.net The formation of these isomers is influenced by the reaction conditions and the nature of the substituents on the starting materials. researchgate.net One pathway involves the initial formation of a 2-chlorovinyl ketone alkylhydrazone, which then undergoes heterocyclization to produce the 1,3-disubstituted pyrazole. researchgate.net The alternative route proceeds via an N1-alkyl-N2-(2-acylvinyl)hydrazine intermediate, leading to the 1,5-disubstituted pyrazole. researchgate.net

The regioselectivity of the reaction between 2-chlorovinyl ketones and tert-butylhydrazine is significantly influenced by the structure of the reactants. pleiades.onlineresearchgate.net An increase in the length of the alkyl chain on the ketone has been observed to favor the formation of the 1-(tert-butyl)-3-alkylpyrazole isomer, with its proportion in the mixture increasing to as high as 73%. pleiades.onlineresearchgate.net Furthermore, the introduction of a halogen atom into the alkyl fragment of the 2-chlorovinyl ketone can further enhance the regioselectivity, pushing the yield of the 3-alkyl-1-(tert-butyl)pyrazole isomer to between 87% and 94%. pleiades.onlineresearchgate.net

The following table summarizes the effect of the substituent on the regioselectivity of the reaction:

| Substituent on Ketone | % of 1-(tert-Butyl)-3-alkylpyrazole | % of 1-(tert-Butyl)-5-alkylpyrazole |

| Increasing Alkyl Chain Length | Up to 73% | Remainder |

| Halogenated Alkyl Fragment | 87-94% | Remainder |

This table illustrates the trend of increasing regioselectivity towards the 1,3-disubstituted pyrazole with specific structural modifications to the starting ketone.

The presence of a base, such as triethylamine (B128534), is crucial in the reaction of 2-chlorovinyl ketones with tert-butylhydrazine. pleiades.online The base facilitates the reaction by influencing the equilibrium between two competing pathways: the nucleophilic substitution of the chlorine atom and the dehydrochlorination of the chloroenone to form an acetylene (B1199291) ketone intermediate. pleiades.onlineresearchgate.net The specific pathway taken governs the final ratio of the isomeric pyrazole products.

The Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and widely used method for preparing pyrazoles. nih.gov This approach is versatile; however, when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, it can often lead to the formation of regioisomeric mixtures. thieme-connect.de The reaction's regioselectivity can be influenced by the solvent, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) showing a dramatic increase in regioselectivity in some cases. conicet.gov.ar For instance, the reaction of certain 1,3-diketones with methylhydrazine in HFIP can lead almost exclusively to the formation of the 5-substituted pyrazole derivative. conicet.gov.ar

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyrazole derivatives, offering advantages in terms of efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov These reactions involve the one-pot combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. beilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.com For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Another approach involves a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) to produce pyrano[2,3-c]pyrazoles. rsc.org The in-situ generation of 1,3-dicarbonyl compounds, which are key intermediates in the Knorr synthesis, can also be integrated into multicomponent strategies. nih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones in situ, which then undergo cyclocondensation with hydrazines in a one-pot process. nih.gov The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)₃], can be employed to facilitate these multicomponent syntheses of pyrazole-4-carboxylates. beilstein-journals.org

The following table provides examples of multicomponent reactions for the synthesis of pyrazole derivatives:

| Number of Components | Reactants | Product Type |

| 3 | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles |

| 4 | Aldehydes, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles |

| In-situ generation | Enolates, carboxylic acid chlorides, hydrazines | Pyrazoles |

This table showcases the versatility of multicomponent reactions in constructing various pyrazole-containing scaffolds.

Synthesis from Halovinyl Ketones and Hydrazines

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis plays a pivotal role in the construction and functionalization of the pyrazole core. Catalysts based on copper, palladium, silver, iron, and ruthenium have been extensively developed to facilitate a variety of bond-forming reactions, leading to a diverse array of pyrazole analogues.

Copper catalysts are valued for their low cost and versatile reactivity in synthesizing pyrazoles. rsc.org Copper-catalyzed methods often proceed via condensation reactions followed by oxidative cyclization. An efficient approach involves the reaction of arylhydrazines with 1,3-dicarbonyl compounds. thieme-connect.de For instance, using copper(II) nitrate (B79036) as a catalyst enables the synthesis of 1,3,5-substituted pyrazoles at room temperature, eliminating the need for traditional acid catalysts and shortening reaction times. thieme-connect.de

Another powerful strategy is the copper-catalyzed relay oxidative process, which involves the cascade reaction of oxime acetates, amines, and aldehydes. rsc.org This method forms pyrazoline intermediates through copper-promoted N–O bond cleavage and subsequent C–C/C–N/N–N bond formation. The pyrazolines are then dehydrogenated to pyrazoles using a Cu–O2 system, employing molecular oxygen as a green oxidant. rsc.orgcapes.gov.br Copper catalysts also facilitate the hydroamination of alkenes, such as cyclopropenes, with pyrazoles to form N-cyclopropyl pyrazoles with high regio- and enantiocontrol. nih.gov Furthermore, copper-catalyzed tandem reactions have been developed for synthesizing fused heterocyclic systems like pyrazolo[1,5-c]quinazolines from 5-(2-bromoaryl)-1H-pyrazoles. nih.gov

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine + Pentane-2,4-dione | Cu(NO₃)₂·3H₂O (10 mol%) | CH₃CN, r.t., 1 h | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 87% | thieme-connect.de |

| Tosylhydrazide + Pentane-2,4-dione | Cu(NO₃)₂·3H₂O (10 mol%) | CH₃CN, r.t., 15 min | 3,5-Dimethyl-1-tosyl-1H-pyrazole | 81% | thieme-connect.de |

| Oxime acetates + Amines + Aldehydes | Copper catalyst / O₂ | Relay Oxidation | 1,3- and 1,3,4-substituted pyrazoles | Not specified | rsc.org |

| Pyrazoles + Cyclopropenes | Copper-amido catalyst | Mild conditions | Chiral N-cyclopropyl pyrazoles | High | nih.gov |

Palladium catalysis is a cornerstone for the late-stage functionalization of pyrazole rings through cross-coupling reactions. These methods allow for the introduction of various substituents onto pre-formed pyrazole cores, which is particularly challenging for multi-substituted derivatives. rsc.org Protocols such as the Suzuki, Negishi, and Buchwald-Hartwig couplings are frequently employed. rsc.orgresearchgate.net

A general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, which is enhanced by the use of dppf as a ligand to improve product yields. researchgate.net For more challenging substrates, such as the synthesis of tetra-substituted 5-trifluoromethylpyrazoles, palladium-catalyzed Negishi (C–C coupling) and Buchwald–Hartwig (C–N coupling) reactions are effective. rsc.org The success of these transformations often relies on the selection of highly specialized and sterically demanding biarylphosphine ligands like XPhos and tBuBrettPhos. rsc.orgacs.orgmit.edu These ligands facilitate the coupling of pyrazole halides or triflates with a wide range of organozinc reagents, amines, and boronic acids, even with sterically hindered substrates. rsc.orgacs.org

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Negishi Coupling | 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | PhZnCl | Pd₂(dba)₃ / XPhos | 3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 90% | rsc.org |

| Buchwald-Hartwig Amination | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Morpholine | Pd₂(dba)₃ / JosiPhos CyPF-tBu | 4-(Morpholino)-substituted pyrazole | 80% | rsc.org |

| C-N Coupling | Aryl Triflates | Pyrazole derivatives | Pd(dba)₂ / tBuBrettPhos | N-Arylpyrazoles | High | acs.org |

| Suzuki Coupling | Pyrazole triflates | Aryl boronic acids | Palladium / dppf | Aryl-substituted pyrazoles | Good | researchgate.net |

Silver catalysts offer unique pathways for pyrazole synthesis, often under mild conditions with broad substrate compatibility. organic-chemistry.org A notable application is the silver(I)-catalyzed synthesis of 1,3,5-trisubstituted pyrazoles from propargyl N-sulfonylhydrazones. acs.org This reaction proceeds at room temperature, tolerates various functional groups, and provides the desired products in high yields. acs.org Silver catalysts like AgSbF₆ have proven effective in these transformations. acs.org

Silver(I) triflate (AgOTf) has been used to catalyze the post-Ugi assembly of complex heterocyclic scaffolds, such as pyrazolo[1,5-a] organic-chemistry.orgtandfonline.comdiazepines. nih.gov This process involves an intramolecular heteroannulation of pyrazole-tethered propargylamides. nih.gov Additionally, silver catalysis enables the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate via a sequence of nucleophilic addition, cyclization, elimination, and a tandfonline.comresearchgate.net-H shift. researchgate.net Silver-catalyzed [3+2] cycloaddition reactions have also been developed, for instance, between N-isocyanoiminotriphenylphosphorane and terminal alkynes, providing a mild and efficient route to pyrazoles. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl N-tosylhydrazone | AgSbF₆ (10 mol%) | CH₂Cl₂, r.t., 3-5 h | 1,3,5-Trisubstituted pyrazoles | High | acs.org |

| N′-benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Sequential reaction | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | researchgate.net |

| N-isocyanoiminotriphenylphosphorane + Terminal alkynes | Silver catalyst | Mild conditions | Pyrazoles | Good | organic-chemistry.org |

| Pyrazole-tethered propargylamides | AgOTf | Intramolecular heteroannulation | Pyrazolo[1,5-a] organic-chemistry.orgtandfonline.comdiazepines | Up to 98% | nih.gov |

Iron and ruthenium catalysts provide powerful and environmentally friendly routes for pyrazole synthesis through dehydrogenative coupling reactions, which form C-C and C-N bonds while releasing only benign byproducts like water and hydrogen gas. organic-chemistry.orgmdpi.com

Iron, being abundant and non-toxic, is an attractive catalyst for cross-dehydrogenative coupling (CDC) reactions. mdpi.com These reactions can form C-C bonds by directly coupling two different C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com

Ruthenium catalysts, particularly Ru₃(CO)₁₂ combined with an N-heterocyclic carbene (NHC)-diphosphine ligand, are highly effective for the acceptorless dehydrogenative coupling (ADC) of 1,3-diols with arylhydrazines. organic-chemistry.orgorganic-chemistry.org This method offers a divergent pathway to selectively synthesize either pyrazoles or 2-pyrazolines by tuning the reaction temperature and base, with high selectivity and a broad substrate scope. organic-chemistry.orgdocumentsdelivered.com A similar ruthenium-catalyzed ADC reaction between allylic alcohols and hydrazines provides an atom-economical route to 2-pyrazolines, which are precursors to pyrazoles. organic-chemistry.orgacs.org These reactions are noted for their low catalyst loading and high efficiency. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Byproducts | Product Type | Reference |

|---|---|---|---|---|---|

| Acceptorless Dehydrogenative Coupling (ADC) | 1,3-Diols + Arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine ligand | H₂O, H₂ | Pyrazoles or 2-Pyrazolines | organic-chemistry.orgdocumentsdelivered.com |

| Acceptorless Dehydrogenative Coupling (ADC) | Allylic Alcohols + Hydrazines | Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | H₂O, H₂ | 2-Pyrazolines | organic-chemistry.orgacs.org |

| Cross-Dehydrogenative Coupling (CDC) | C-H bond + C-H bond | Iron catalyst | H₂ | C-C coupled products | mdpi.com |

Modern Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of traditional synthesis, such as long reaction times and high energy consumption, modern techniques like microwave-assisted synthesis have been adopted. tandfonline.com These methods accelerate reaction rates and often lead to higher yields and cleaner products.

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and ecologically favorable technique for preparing pyrazole derivatives. tandfonline.comrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and fewer byproducts. dergipark.org.trnih.gov

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-5-amines | α-Cyanoketone + Aryl hydrazine | 150 °C, Microwave, 1 M HCl (aq) | 10-15 min | 70-90% | nih.gov |

| Pyrazole derivatives | Chalcone analogs + Hydrazine hydrate | Microwave, Ethanol, Acetic acid | Not specified | High | nih.gov |

| Bis-pyrazole analogues | Substituted benzaldehyde (B42025) + Ethyl-3-oxobutanoate + Phenylhydrazine | Microwave, Water, r.t. | 20 min | Not specified | dergipark.org.tr |

| Pyrazolo[1,5-a] tandfonline.comresearchgate.netdergipark.org.trtriazines | 5-Aminopyrazole + Ethoxycarbonyl isothiocyanate | Microwave, Sequential one-pot | 5 min, then 3 min | Excellent | nih.gov |

Ultrasound and Mechanochemical Approaches in Pyrazole Chemistry

In recent years, ultrasound and mechanochemistry have emerged as powerful tools in organic synthesis, offering benefits such as reduced reaction times, increased yields, and minimized solvent usage. rsc.orgrsc.org These techniques are increasingly being applied to the synthesis of pyrazole derivatives, providing greener alternatives to conventional methods. benthamdirect.com

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, thereby accelerating chemical reactions. benthamdirect.com This method has been successfully employed in the one-pot, multicomponent synthesis of pyrazoles in aqueous media without the need for catalysts, highlighting its green credentials. nih.gov For instance, the reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile/ammonium acetate (B1210297) under ultrasound irradiation affords pyrazoles with high selectivity and no byproducts, avoiding traditional chromatographic purification. nih.govresearchgate.net Furthermore, ultrasound has been utilized in the copper(I)-catalyzed synthesis of 1,5-disubstituted pyrazoles, significantly enhancing reaction rates compared to conventional heating. asianpubs.org The synthesis of tetrazole-based pyrazolines and isoxazolines has also been achieved using ultrasound-assisted methods. nih.gov

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. nih.gov Ball milling is a common mechanochemical technique where reactants are ground together, often in the presence of a solid catalyst. thieme-connect.com This method has been applied to the synthesis of pyrano[2,3-c]pyrazoles and has been shown to be highly efficient and environmentally friendly. researchgate.net The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling demonstrates shorter reaction times and improved yields compared to solution-based methods. thieme-connect.com

| Technique | Key Advantages | Example Application | Reference |

| Ultrasound | Reduced reaction times, milder conditions, green solvent (water) compatibility. rsc.orgbenthamdirect.comnih.gov | One-pot, catalyst-free synthesis of pyrazoles in water. nih.gov | nih.gov |

| Mechanochemistry | Solvent-free, high efficiency, sustainability. rsc.orgresearchgate.net | One-pot synthesis of 3,5-diphenyl-1H-pyrazoles. thieme-connect.com | thieme-connect.com |

Functionalization Strategies during Pyrazole Ring Formation

The introduction of functional groups onto the pyrazole ring is crucial for modulating the biological activity and physical properties of the resulting compounds. Performing this functionalization during the initial ring formation is an efficient strategy that avoids additional synthetic steps.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. organic-chemistry.orgchemistrysteps.com The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comyoutube.com This electrophilic iminium salt then attacks the pyrazole ring, leading to the introduction of a formyl group (-CHO). organic-chemistry.orgchemistrysteps.com

This reaction has been successfully applied to the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 1,3-disubstituted 5-chloro-1H-pyrazoles. arkat-usa.org The process involves treating the pyrazole with the Vilsmeier reagent at elevated temperatures. arkat-usa.org The scope of this reaction is broad, although pyrazoles with strongly electron-withdrawing groups may exhibit lower reactivity. arkat-usa.org The Vilsmeier-Haack reaction of in situ formed hydrazones is a key route for producing pyrazole-carboxaldehydes. researchgate.net The reaction of substituted acetophenone (B1666503) hydrazones with the Vilsmeier-Haack reagent has been shown to yield formylpyrazoles. igmpublication.org

The general mechanism for the Vilsmeier-Haack formylation of a pyrazole is as follows:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. numberanalytics.com

Electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring. organic-chemistry.org

Subsequent hydrolysis of the resulting intermediate to yield the 4-formylpyrazole. organic-chemistry.org

This method provides a direct route to valuable building blocks like 5-chloro-1H-pyrazole-4-carbaldehyde, which can be further elaborated to create a diverse range of functionalized pyrazole derivatives. arkat-usa.orgnih.gov

| Reactant | Reagents | Product | Reference |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| Substituted acetophenone hydrazones | DMF, POCl₃ | Formylpyrazoles | igmpublication.org |

The direct incorporation of carboxylic acid or carboxylate moieties onto the pyrazole ring during its synthesis is a highly atom-economical approach to obtaining valuable intermediates. benthamdirect.com These functional groups serve as versatile handles for further synthetic transformations, such as amide bond formation. benthamdirect.comthieme-connect.de

Several methods have been developed for the direct synthesis of pyrazole carboxylic acid and carboxylate derivatives. One common strategy involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. For instance, the reaction of diethyl oxalate (B1200264) with acetophenone derivatives in the presence of a base, followed by treatment with hydrazine hydrate, yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. researchgate.net

Another powerful approach is the 1,3-dipolar cycloaddition of diazo compounds with α,β-unsaturated carbonyl compounds. nih.gov A one-pot procedure for the synthesis of pyrazole-5-carboxylates involves the reaction of ethyl diazoacetate with α-methylene carbonyl compounds using a base like DBU. nih.gov

Furthermore, pyrazole-3-carboxylic acid derivatives can be synthesized from the reaction of 4-benzoyl-5-phenyl-2,3-furandione with hydrazine derivatives. dergipark.org.tr Other methods for introducing carboxylic groups include the oxidation of alkyl or formyl groups and the hydrolysis of trichloromethyl derivatives. nih.gov

| Starting Materials | Reaction Type | Product | Reference |

| Diethyl oxalate, Acetophenone derivatives, Hydrazine hydrate | Cyclocondensation | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | researchgate.net |

| Ethyl diazoacetate, α-Methylene carbonyl compounds | 1,3-Dipolar Cycloaddition | Pyrazole-5-carboxylates | nih.gov |

| 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazine derivatives | Cyclocondensation | Pyrazole-3-carboxylic acids | dergipark.org.tr |

Chemical Reactivity and Transformations of the 1 Tert Butyl 5 Chloro 1h Pyrazole Scaffold

Reactivity of the Halogen Atom

The chlorine atom at the C-5 position of the pyrazole (B372694) ring is a key functional group that enables numerous synthetic manipulations. Its reactivity is central to the utility of 1-(tert-butyl)-5-chloro-1H-pyrazole as a precursor in the synthesis of various heterocyclic compounds.

Nucleophilic Substitution Reactions of the Chlorine Moiety

The chlorine atom on the 5-chloropyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of nucleophiles at the C-5 position. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the synthesis of pyrazolo[4,3-b]pyridines can be achieved from 2-chloro-3-nitropyridines through a sequence involving an SNAr reaction, highlighting the utility of a chloro substituent in such transformations nih.gov. While the tert-butyl group at the N-1 position of this compound exerts a significant steric and electronic influence, the chlorine at C-5 remains a viable site for nucleophilic attack.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. The reaction typically proceeds under basic conditions, which facilitate the departure of the chloride leaving group. The table below summarizes representative nucleophilic substitution reactions on chloropyrazole systems.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Amines | R-NH₂ | 5-Aminopyrazole derivatives | orgsyn.org |

| Alkoxides | R-ONa | 5-Alkoxypyrazole derivatives | |

| Thiolates | R-SNa | 5-Thioetherpyrazole derivatives |

This table presents generalized reactions based on the known reactivity of chloropyrazoles.

Dechlorination Strategies for Pyrazole Rings

The removal of the chlorine atom from the pyrazole ring, or dechlorination, is a valuable transformation for accessing pyrazole derivatives that are unsubstituted at the C-5 position. Several methods can be employed for the dechlorination of aromatic and heterocyclic chlorides, which are applicable to the this compound scaffold.

One common strategy is catalytic hydrogenation, where the chloro-substituted pyrazole is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is generally efficient and proceeds under mild conditions.

Another approach involves the use of reducing agents. For example, metal-based reducing systems like zinc in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst can effectively remove the chlorine atom.

Additionally, radical-based dehalogenation methods can be utilized. These reactions often involve the use of a radical initiator, such as AIBN, and a hydrogen atom donor, like tributyltin hydride or a silane (B1218182) derivative.

Cross-Coupling Reactions (e.g., Sonogashira-type) involving the Chloro Group

The chlorine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a notable example. wikipedia.orglibretexts.orgnih.gov This reaction has been successfully applied to 5-chloropyrazole derivatives to introduce alkynyl substituents at the C-5 position. researchgate.net For instance, the reaction of a 5-chloropyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base leads to the formation of a 5-alkynylpyrazole. researchgate.net This transformation is a key step in the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net

The general scheme for a Sonogashira coupling involving a 5-chloropyrazole is shown below:

Scheme of a generalized Sonogashira reaction on a 5-chloropyrazole derivative.

Below is a table summarizing examples of Sonogashira cross-coupling reactions with chloropyrazole derivatives.

| Chloropyrazole Derivative | Alkyne | Catalyst System | Product | Yield | Reference |

| 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/NEt₃ | 5-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | researchgate.net |

| 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-hexyne | PdCl₂(PPh₃)₂/CuI/NEt₃ | 5-(hex-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | researchgate.net |

| 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | (trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/CuI/NEt₃ | 1-phenyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole-4-carbaldehyde | Good | researchgate.net |

Transformations of the Pyrazole Ring System

Beyond the reactivity of the chloro substituent, the pyrazole ring itself can undergo various transformations, allowing for further functionalization and the construction of more complex molecular architectures.

Electrophilic Substitution Patterns, particularly at C-4 Position

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the substituents on the ring. In the case of this compound, the C-4 position is the most activated site for electrophilic attack. The N-1 tert-butyl group and the C-5 chlorine atom direct incoming electrophiles to this position.

A common example of electrophilic substitution at the C-4 position is the Vilsmeier-Haack reaction, which introduces a formyl group. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then attacks the C-4 position of the pyrazole ring. The resulting this compound-4-carbaldehyde is a valuable intermediate for further synthetic transformations.

Other electrophilic substitution reactions that can occur at the C-4 position include nitration, sulfonation, and halogenation, although the reaction conditions need to be carefully controlled to achieve the desired regioselectivity. The synthesis of ethyl this compound-4-carboxylate is another example of functionalization at the C-4 position. bldpharm.com

Annulation and Ring-Closure Reactions for Fused Heterocyclic Architectures (e.g., pyrazolo[4,3-c]pyridines)

The this compound scaffold is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-c]pyridines. These fused ring systems are of significant interest in medicinal chemistry.

A powerful strategy for constructing the pyrazolo[4,3-c]pyridine core involves a sequence of reactions starting with the functionalization of the C-4 and C-5 positions of the pyrazole ring. As mentioned earlier, a Sonogashira coupling at C-5 introduces an alkynyl group. researchgate.net Subsequent intramolecular cyclization of the resulting 5-alkynylpyrazole derivative, often with a nitrogen source, leads to the formation of the fused pyridine (B92270) ring.

For example, a 5-alkynyl-1H-pyrazole-4-carbaldehyde can undergo a ring-closure reaction with an amine, such as tert-butylamine, to afford the corresponding pyrazolo[4,3-c]pyridine. researchgate.net This annulation reaction provides a direct and efficient route to these complex heterocyclic architectures.

The general synthetic route is depicted in the following scheme:

General scheme for the synthesis of pyrazolo[4,3-c]pyridines from a 5-chloropyrazole precursor.

Reactivity of Pendant Functional Groups

The strategic introduction of functional groups onto the this compound core opens up a plethora of possibilities for further chemical modifications. These pendant groups can be tailored to undergo specific reactions, thereby enabling the construction of new molecular architectures with desired properties.

The carbaldehyde group (-CHO), when attached to the this compound ring, is a key functional handle for various derivatization reactions. For instance, 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the alcohol. The aldehyde can also participate in condensation reactions and serve as a precursor for the synthesis of more complex heterocyclic systems.

A notable example is the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with (4-tert-butylphenyl)methanethiol in the presence of sodium hydride to yield 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov Although this example features a phenyl group instead of a tert-butyl group at the N1 position, the reactivity of the carbaldehyde group is analogous. This transformation highlights the utility of the carbaldehyde in forming new carbon-sulfur bonds.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (4-tert-butylphenyl)methanethiol | Sodium hydride | 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov |

| 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Oxidizing Agent | - | 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid |

| 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde | Reducing Agent | - | (1-(tert-Butyl)-1H-pyrazol-5-yl)methanol |

Table 1: Examples of Derivatization of Pyrazole Carbaldehydes

Aminopyrazole derivatives of the this compound scaffold are valuable intermediates for the synthesis of sulfonamides. The amino group (-NH2) can react with sulfonyl chlorides in the presence of a base to form sulfonamide linkages (-NHSO2R).

A relevant study demonstrates the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-methylbenzenesulfonyl chloride using triethylamine (B128534) as a base. mdpi.comresearchgate.net This reaction proceeds efficiently at room temperature and results in the formation of a disulfonylated product, indicating the high reactivity of the amino group. mdpi.com The synthesis of various 5-aminopyrazoles, which are precursors for these reactions, can be achieved through methods like the condensation of β-ketonitriles with hydrazines. nih.gov

| Aminopyrazole Derivative | Sulfonyl Chloride | Base | Product |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net |

Table 2: Example of Sulfonamidation of an Aminopyrazole Analogue

Aminopyrazole derivatives can also undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). wikipedia.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com

The formation of imines from aminopyrazoles is a versatile transformation that allows for the introduction of a wide variety of substituents onto the pyrazole core. For instance, N-[(5-Azido-1,3-diphenyl-1H-pyrazole-4-yl)methylene]-N-arylamines have been prepared from 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and arylamines. yu.edu.jo While this example does not feature the 1-tert-butyl substituent, the underlying principle of imine formation from a pyrazole aldehyde and an amine is directly applicable.

| Aminopyrazole Derivative | Carbonyl Compound | Product Type |

| Primary Aminopyrazole | Aldehyde/Ketone | Imine wikipedia.orgmasterorganicchemistry.com |

Table 3: General Condensation Reaction for Imine Formation

While the tert-butyl group at the N1 position is generally stable, dealkylation processes can occur under specific conditions. The removal of N-alkyl groups is a significant transformation in the chemistry of nitrogen-containing heterocycles.

For instance, a method for the N-dealkylation-N-nitrosation of N-alkyl anilines using tert-butyl nitrite (B80452) (TBN) has been developed. rsc.org Although this specific methodology is demonstrated on anilines, similar principles could potentially be applied to N-tert-butyl pyrazoles under carefully controlled reaction conditions. The dealkylation of N-substituted pyrazoles can be a route to access the corresponding N-H pyrazoles, which can then be further functionalized at the nitrogen atom.

It is important to note that the stability of the N-tert-butyl group in this compound makes its removal challenging and typically requires harsh reaction conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra provide the primary evidence for the core structure of 1-(tert-Butyl)-5-chloro-1H-pyrazole. In analogous tert-butyl substituted pyrazole (B372694) systems, the tert-butyl group protons typically appear as a sharp singlet in the ¹H NMR spectrum due to their equivalence and lack of adjacent protons to couple with. mdpi.comresearchgate.net For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl protons present as a singlet at 1.24 ppm. mdpi.comresearchgate.net Similarly, the protons on the pyrazole ring exhibit characteristic chemical shifts. The H-4 proton of the pyrazole ring in a related compound is observed as a singlet at 5.74 ppm. mdpi.comresearchgate.net

The ¹³C NMR spectrum further corroborates the structure. The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons give rise to distinct signals. mdpi.com In a similar pyrazole derivative, these signals appear at 32.4 ppm and 30.4 ppm, respectively. mdpi.com The carbons of the pyrazole ring also have characteristic chemical shifts, which are sensitive to the substituents present. For example, in a related pyrazole, the C-4 and C-5 carbons are found at 103.7 ppm and 130.9 ppm, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.3 | ~30-31 |

| C (CH₃)₃ | - | ~32-33 |

| H-3 | ~7.5 | - |

| C-3 | - | ~140 |

| H-4 | ~6.2 | - |

| C-4 | - | ~105-110 |

| C-5 | - | ~135-140 |

Note: These are predicted values based on data from analogous compounds and may vary slightly for the specific title compound.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. strath.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a correlation between the H-3 and H-4 protons of the pyrazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals for the C-3 and C-4 positions of the pyrazole ring by correlating them with their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. mdpi.comsemanticscholar.org Key expected correlations for this compound would include:

The tert-butyl protons showing a correlation to the C-5 carbon and the nitrogen-bound quaternary carbon.

The H-3 proton showing correlations to the C-4 and C-5 carbons.

The H-4 proton showing correlations to the C-3 and C-5 carbons.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern of the pyrazole ring. strath.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. mdpi.com For this compound (C₇H₁₁ClN₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. rsc.orgchempedia.info For N-substituted pyrazoles, the initial cleavage of the nitrogen-nitrogen bond is often suppressed. rsc.org The fragmentation of pyrazoles is highly dependent on the nature and position of the substituents on the ring. researchgate.net

For this compound, key expected fragmentation pathways would likely involve:

Loss of a methyl group from the tert-butyl substituent to form a stable [M-CH₃]⁺ ion.

Loss of the entire tert-butyl group.

Cleavage of the pyrazole ring, which can occur through various pathways, often involving the loss of small, stable molecules like N₂ or HCN. The specific fragmentation will be influenced by the presence of the chloro and tert-butyl substituents. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

| [M]⁺ | [C₇H₁₁ClN₂]⁺ |

| [M-CH₃]⁺ | [C₆H₈ClN₂]⁺ |

| [M-C₄H₉]⁺ | [C₃H₂ClN₂]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aliphatic C-H stretches from the tert-butyl group would appear in the 2970-2870 cm⁻¹ region. Aromatic C-H stretches from the pyrazole ring would be observed around 3100-3000 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the pyrazole ring would be found in the 1600-1450 cm⁻¹ region. mdpi.com

C-Cl stretching vibration: A band in the 800-600 cm⁻¹ region would be indicative of the carbon-chlorine bond.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bond, which may show a strong Raman signal. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational frequencies. strath.ac.ukresearchgate.net

Vibrational Analysis of Characteristic Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the characteristic functional groups within a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive studies of analogous pyrazole derivatives.

The key vibrational modes are associated with the tert-butyl group, the pyrazole ring, and the C-Cl bond.

Tert-Butyl Group Vibrations: The tert-butyl group is expected to show characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the methyl groups within the tert-butyl substituent are typically observed in the 2900–3000 cm⁻¹ region. Bending vibrations for this group also produce distinct signals.

Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic system, has a set of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the ring are generally found in the 1400–1600 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations of the pyrazole ring also give rise to specific bands in the fingerprint region.

C-Cl Vibrations: The stretching vibration of the carbon-chlorine (C-Cl) bond is a key marker. For chloro-substituted aromatic and heteroaromatic compounds, this vibration typically appears as a strong band in the 700–800 cm⁻¹ region of the spectrum.

The following table summarizes the expected characteristic vibrational frequencies based on data from related pyrazole compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| tert-Butyl | C-H Asymmetric/Symmetric Stretching | 2900 - 3000 |

| Pyrazole Ring | C=N Stretching | ~1460 |

| Pyrazole Ring | C=C Stretching | 1500 - 1600 |

| Pyrazole Ring | Ring Breathing/Deformation | 1000 - 1300 |

| C-Cl Bond | C-Cl Stretching | 700 - 800 |

Investigation of Inter- and Intramolecular Hydrogen Bonding Interactions

The substitution of a bulky tert-butyl group at the N1 position of the pyrazole ring precludes the formation of classical N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many unsubstituted or N-H containing pyrazoles. bldpharm.comacs.org This structural feature fundamentally alters the way this compound can interact with itself and its environment.

However, the molecule can still participate in weaker, non-covalent interactions that are crucial for its supramolecular assembly. These include:

C-H···N Interactions: The nitrogen atom at the 2-position of the pyrazole ring is a potential hydrogen bond acceptor. acs.org Weak hydrogen bonds can form between this nitrogen and C-H donors from neighboring molecules, such as the C-H bonds of the tert-butyl group or the pyrazole ring's own C4-H.

Intramolecular hydrogen bonding is not expected to be a significant feature in this molecule due to its conformational rigidity and the absence of suitable donor-acceptor pairs in close proximity.

X-ray Crystallography for Solid-State Structure Determination

Although a specific, publicly available crystal structure for this compound was not identified, its solid-state architecture can be inferred from the crystallographic analysis of closely related substituted pyrazoles. nih.govresearchgate.netacs.org

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsional angles of the molecule.

Molecular Geometry: The five-membered pyrazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems. nih.gov The substituents—the tert-butyl group at N1 and the chlorine atom at C5—will lie close to this plane. The geometry around the quaternary carbon of the tert-butyl group will be tetrahedral.

Conformational Features: The primary conformational flexibility arises from the rotation around the N1-C(tert-butyl) bond. The specific orientation (torsion angle) adopted in the solid state would be determined by the need to minimize steric hindrance and optimize intermolecular packing forces. Studies on similarly substituted pyrazoles show that the bulky tert-butyl group significantly influences the local packing environment. acs.org

The following table provides expected or typical bond lengths for the key structural components, drawn from general crystallographic data for pyrazole derivatives.

| Bond | Expected Length (Å) |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.33 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.36 |

| C5-N1 | ~1.38 |

| C5-Cl | ~1.72 |

| N1-C(tert-butyl) | ~1.49 |

In the absence of strong hydrogen bond donors, the crystal packing of this compound is governed by a combination of weaker non-covalent interactions that collectively define its three-dimensional supramolecular architecture.

π…π Stacking Interactions: The electron-rich pyrazole rings of adjacent molecules can stack upon one another. nih.gov Due to steric hindrance from the bulky tert-butyl group and electronic repulsion, a parallel-displaced or offset stacking arrangement is more likely than a direct face-to-face orientation. chemrxiv.org This type of interaction is a recurring motif in the crystal structures of aromatic and heteroaromatic compounds, contributing significantly to crystal cohesion. nih.govchemrxiv.orgnih.gov

C-H…π Interactions: These interactions involve a C-H bond pointing towards the face of an adjacent pyrazole ring. The C-H bonds of the tert-butyl group are potential donors for this type of interaction, which, along with the aforementioned C-H···N and C-H···Cl bonds, helps to create a stable, interlinked network in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The absorption of UV radiation promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. shu.ac.uk

For this compound, the primary electronic transitions involve the π electrons of the pyrazole ring. uzh.ch

π → π* Transitions: The parent pyrazole molecule exhibits a strong absorption band around 210 nm, which is assigned to a π → π* transition. uzh.ch In this compound, the presence of the tert-butyl (an alkyl group) and chloro substituents is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of this absorption maximum. This is because these substituents act as auxochromes, slightly modifying the energy of the molecular orbitals involved in the transition. acs.orgshu.ac.uk

n → π* Transitions: Transitions involving the non-bonding (n) electrons on the N2 nitrogen atom to an antibonding π* orbital are also possible. These n → π* transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it. uzh.ch

The expected UV-Vis absorption data are summarized below.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~215 - 225 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | >230 | Low (10-100 L mol⁻¹ cm⁻¹) |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the properties of pyrazole (B372694) derivatives. researchgate.netnih.govderpharmachemica.comnih.gov This method allows for the accurate calculation of molecular geometries, electronic structures, and various spectroscopic parameters.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G** or 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netnih.govderpharmachemica.com

Table 1: Representative Calculated Geometrical Parameters for Pyrazole Derivatives Note: This table is illustrative and based on typical values for pyrazole derivatives. Specific values for 1-(tert-Butyl)-5-chloro-1H-pyrazole would require a dedicated computational study.

| Parameter | Typical Calculated Value |

|---|---|

| N1-N2 Bond Length (Å) | ~1.35 - 1.38 |

| N2-C3 Bond Length (Å) | ~1.32 - 1.35 |

| C3-C4 Bond Length (Å) | ~1.40 - 1.43 |

| C4-C5 Bond Length (Å) | ~1.36 - 1.39 |

| C5-N1 Bond Length (Å) | ~1.37 - 1.40 |

| C5-Cl Bond Length (Å) | ~1.72 - 1.75 |

| N1-C(tert-butyl) Bond Length (Å) | ~1.48 - 1.52 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. arxiv.orgrsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. nih.govosti.gov

DFT calculations can accurately predict the energies of these orbitals. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule provides insights into potential sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. arxiv.org This distribution is key to understanding intramolecular charge transfer (ICT), where electronic excitation leads to a redistribution of electron density within the molecule. nih.govnih.gov

Table 2: Illustrative HOMO-LUMO Energy Data for a Pyrazole Derivative Note: These values are for a representative pyrazole compound and are intended for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

DFT calculations are a reliable tool for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.govderpharmachemica.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. derpharmachemica.comnih.gov

For pyrazole derivatives, characteristic vibrational frequencies include the N-H stretching (if present), C-H stretching of the pyrazole ring and substituents, C=N and C=C stretching within the ring, and various ring deformation modes. derpharmachemica.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. derpharmachemica.com The strong correlation between theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure. derpharmachemica.com

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NMR calculations, providing theoretical chemical shifts that can be compared with experimental data to aid in structural elucidation. nih.gov For pyrazole derivatives, the calculated chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the pyrazole ring. mdpi.com

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.govnih.govufrj.br This approach provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. The calculated absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic transitions responsible for the observed absorption bands. nih.govresearchgate.net

Table 3: Representative Calculated and Experimental Spectroscopic Data for a Pyrazole Derivative Note: This table is illustrative. Specific values for this compound would require dedicated computational and experimental work.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (pyrazole ring H, ppm) | ~6.0 - 7.5 | ~6.0 - 7.5 |

| ¹³C NMR (pyrazole ring C, ppm) | ~100 - 150 | ~100 - 150 |

| UV-Vis λmax (nm) | ~220 - 280 | ~220 - 280 |

Natural Bonding Orbital (NBO) Analysis

NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals obtained from DFT calculations into a more intuitive representation of localized bonds and lone pairs.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility, stability, and interactions of a compound with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies for this compound are not readily found, theoretical studies on related compounds, such as pyrazole-based Schiff bases like (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, utilize quantum chemical calculations to assess molecular stability. researchgate.net The stability of a molecule can be inferred from the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap generally implies high stability and low chemical reactivity. researchgate.net For the related tert-butyl pyrazole Schiff base, these energy values were calculated to determine properties like hardness and softness, which are indicators of molecular stability. researchgate.net

Quantum Chemical Electronic Structure Studies

Quantum chemical studies, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties.

For instance, DFT studies on pyrazole-based Schiff bases containing a tert-butyl group have been performed using the B3LYP functional and 6-31G** basis set. researchgate.net Such studies provide optimized molecular geometries and calculate vibrational frequencies and NMR chemical shifts that show good agreement with experimental data. researchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) derived from these calculations helps in understanding the electronic transitions within the molecule. The experimental and computed UV-Vis spectra for these related pyrazoles indicate the presence of π-π* and n-π* transitions. researchgate.net These computational methods provide a deep understanding of the electronic characteristics that govern the compound's behavior.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For pyrazole derivatives, MEP maps reveal expected patterns of reactivity. researchgate.net For example, in a related tert-butyl pyrazole Schiff base, MEP analysis showed negative potential regions concentrated around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for interaction with electrophiles. researchgate.net Conversely, the most positive potentials were found around hydrogen atoms, indicating them as sites for nucleophilic interaction. researchgate.net For this compound, an MEP map would likely show a negative potential near the nitrogen atoms of the pyrazole ring and the chlorine atom, highlighting these as key sites for intermolecular interactions.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugation and significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, are known to exhibit NLO properties. nih.gov

Theoretical studies, often employing DFT, are used to calculate NLO properties like polarizability (α) and first hyperpolarizability (β). While there is significant research into the NLO properties of various organic chromophores, specific theoretical or experimental data on the NLO properties of this compound are not prominent in the reviewed literature. Further computational analysis would be required to determine its potential as an NLO material.

Molecular Docking Studies of Pyrazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com Pyrazole derivatives are extensively studied using this technique due to their wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govmdpi.com

Docking studies have shown that pyrazole derivatives can act as potent inhibitors for various biological targets. These studies provide a theoretical basis for designing new, more effective therapeutic agents. nih.gov

Key Findings from Docking Studies on Pyrazole Derivatives:

| Target Protein(s) | Pyrazole Derivative Type | Key Findings | Potential Application |

| VEGFR-2, Aurora A, CDK2 | 1,3,4-Thiadiazole-pyrazole hybrids | Showed low binding energies (-8.57 to -10.35 kJ/mol) and strong interactions within the binding pockets of the kinases. nih.gov | Anticancer |

| Bacterial DNA Gyrase | Ferrocenyl-substituted pyrazole | Demonstrated a binding energy of -9.6 kcal/mol, with interactions involving key amino acid residues in the active site. nih.gov | Antibacterial |

| Tubulin | Pyrazole-chalcone conjugates | Displayed high binding affinity for the colchicine-binding site of tubulin, indicating potential as tubulin polymerization inhibitors. mdpi.com | Anticancer |

| Various Kinases (AKT, BRAF, EGFR, etc.) | 1,3,4-Triarylpyrazoles | Molecular docking supported kinase assay results, suggesting a common mode of interaction at the ATP-binding sites. | Anticancer |

These studies collectively demonstrate that the pyrazole scaffold is a versatile framework for designing inhibitors that can effectively bind to the active sites of various enzymes and proteins, thereby modulating their biological function. nih.govnih.govmdpi.com

Applications and Research Utility in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in Complex Organic Synthesis

1-(tert-Butyl)-5-chloro-1H-pyrazole serves as a cornerstone in the construction of intricate organic molecules. The tert-butyl group provides steric hindrance that can direct reactions to specific sites, while the chlorine atom is a versatile functional group that can be readily displaced or participate in various coupling reactions.

This pyrazole (B372694) derivative is a key precursor in the synthesis of a variety of aza-heterocyclic compounds, which are organic molecules containing nitrogen atoms in their ring structures. These compounds are of significant interest due to their presence in many biologically active molecules and functional materials. For instance, the pyrazole ring itself is a fundamental component of numerous pharmaceuticals. nih.gov The reactivity of the chloro-substituent allows for the introduction of different nitrogen-containing groups, leading to the formation of fused pyrazole systems like pyrazoloazines. beilstein-journals.orgnih.gov These fused systems are structurally analogous to purine (B94841) bases found in DNA and RNA, making them important targets for medicinal chemistry research. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines, a class of aza-heterocycles, can be influenced by the steric bulk of substituents on the pyrazole ring. Research has shown that when a bulky group like a tert-butyl is present, the reaction can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as byproducts, highlighting the directing effect of such substituents. nih.gov

The chloro-substituent at the 5-position of this compound is a key feature that enables the synthesis of a wide range of polysubstituted pyrazole analogues. nih.govnih.govrsc.org This chlorine atom can be readily substituted by various nucleophiles, allowing for the introduction of diverse functional groups onto the pyrazole core. This versatility is crucial for creating libraries of compounds with different electronic and steric properties, which is essential in drug discovery and materials science.

For example, the chlorine can be replaced by other halogens, or by carbon, nitrogen, oxygen, or sulfur-based groups through various coupling reactions. This allows for the systematic modification of the pyrazole's properties. The tert-butyl group at the 1-position often serves as a protecting group that can be removed under specific conditions, providing another route to further functionalization. orgsyn.org

The following table summarizes some examples of polysubstituted pyrazoles synthesized from precursors like this compound:

| Starting Material/Precursor | Reagents and Conditions | Product | Application/Significance |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, triethylamine (B128534), acetonitrile | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Synthesis of pyrazole-sulfonamide hybrids. mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, then sodium borohydride (B1222165) | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | One-pot synthesis of N-heterocyclic amines. mdpi.com |

| α,β-alkynic hydrazones | CuI, triethylamine or I2 | Substituted pyrazoles or 4-iodopyrazoles | Electrophilic cyclization for pyrazole synthesis. nih.gov |

| Phenyl hydrazine (B178648) and β-acetyl naphthalene | Vilsmeier-Haack reagent (DMF-POCl3) | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Precursor for antioxidant and 15-Lipoxygenase inhibitors. nih.gov |

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. mdpi.com This property is fundamental to their application in coordination chemistry and the design of novel ligands with specific properties. acs.orgresearchgate.net

The ability to functionalize the pyrazole ring allows for the rational design of ligands with tailored electronic and steric properties. acs.orgresearchgate.net The tert-butyl group can influence the coordination geometry around the metal center, while the chloro-substituent can be a site for further modification to create multidentate ligands that can bind to a metal ion at multiple points. orgsyn.org This control over the ligand structure is crucial for developing catalysts and functional materials with desired properties. mdpi.com

The resulting pyrazole-containing ligands can form stable complexes with a wide variety of metal ions. acs.orgresearchgate.netsmolecule.com The study of these metal complexes provides insights into fundamental aspects of coordination chemistry, such as bonding, structure, and reactivity. The specific properties of the metal complexes, such as their catalytic activity, magnetic behavior, or luminescent properties, are highly dependent on the nature of the pyrazole ligand and the coordinated metal ion. smolecule.com

Applications in Catalysis Research

The metal complexes formed from pyrazole-derived ligands have shown significant promise in catalysis. orgsyn.orgmdpi.comresearchgate.net The pyrazole ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. This allows for the development of catalysts that are highly selective and efficient for specific chemical transformations.

For instance, palladium complexes with pyrazole-based ligands have been used in cross-coupling reactions, which are fundamental processes in organic synthesis. The ability to fine-tune the structure of the pyrazole ligand is key to optimizing the performance of these catalysts.

Development of Chemosensing Platforms

Pyrazole derivatives are recognized for their utility in the design of chemosensors for the detection of various analytes, including metal ions and anions. mdpi.comnih.gov The pyrazole scaffold can act as a signaling unit and a binding site, with changes in its photophysical properties upon analyte coordination enabling detection. smolecule.commdpi.com

The this compound molecule possesses features that could be exploited in the design of chemosensors. The pyrazole ring itself can participate in coordination with metal ions. smolecule.com The chloro group at the C5 position serves as a handle for further functionalization, allowing for the attachment of fluorophores or chromophores. The bulky tert-butyl group can create a specific binding pocket, potentially leading to enhanced selectivity for a particular analyte.

Table 2: Potential Chemosensing Applications Based on Pyrazole Scaffolds

| Analyte | Sensing Mechanism | Potential Role of this compound |

| Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Coordination with pyrazole nitrogen atoms leading to changes in fluorescence or color. smolecule.comfishersci.ie | The pyrazole core can act as the binding site. The substituents can be modified to tune selectivity and sensitivity. |

| Anions | Hydrogen bonding interactions or displacement assays. | The NH-unsubstituted pyrazole core can act as a hydrogen bond donor. While this compound is N-substituted, derivatives could be designed to incorporate anion binding motifs. |

For instance, a pyrazole derivative has been utilized as a colorimetric sensor for Cu²⁺ ions. fishersci.ie The design of fluorescent probes based on pyrazole derivatives for detecting metal ions in biological and environmental samples is an active area of research. mdpi.comnih.gov The synthetic accessibility of pyrazole derivatives allows for the systematic modification of their structure to optimize their sensing properties.

Contributions to Polymer, Material, and Supramolecular Chemistry

The structural versatility of pyrazole derivatives makes them valuable building blocks in polymer, material, and supramolecular chemistry. The ability of pyrazoles to form hydrogen bonds and coordinate with metals allows for the construction of well-defined and functional supramolecular architectures. mdpi.com

The this compound molecule can serve as a monomer or a precursor for functional monomers in polymerization reactions. The chloro group can be a site for polymerization, for example, through cross-coupling reactions, leading to the formation of conjugated polymers with potentially interesting electronic and optical properties. The bulky tert-butyl group would influence the polymer's morphology and solubility.

In supramolecular chemistry, while the N1 position is blocked by the tert-butyl group, precluding the common N-H···N hydrogen bonding seen in many pyrazole assemblies, the C5-chloro group can be substituted with functionalities capable of directing self-assembly through other non-covalent interactions. For example, replacing the chloro group with a carboxylic acid or an amide group would introduce hydrogen bonding capabilities. The study of supramolecular structures of 1H-pyrazoles has revealed various hydrogen-bonded motifs, providing a basis for designing new materials.

Table 3: Potential Applications in Materials and Supramolecular Chemistry

| Field | Application | Role of this compound |

| Polymer Chemistry | Synthesis of functional polymers. | Can act as a monomer or a precursor to a monomer. The substituents would influence polymer properties such as solubility and thermal stability. |

| Materials Science | Development of materials with specific optical or electronic properties. smolecule.com | Incorporation into larger conjugated systems could lead to new organic electronic materials. |

| Supramolecular Chemistry | Construction of self-assembled architectures. | Derivatives can be designed to participate in specific non-covalent interactions, leading to the formation of gels, liquid crystals, or porous materials. |

The broader exploration of pyrazole derivatives in these fields is well-established. For example, pyrazoles have been incorporated into metal-organic frameworks (MOFs) and other porous materials. The synthesis of various pyrazole derivatives serves as a foundation for their application in creating complex molecules with desired properties for materials science.

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

A significant trend in modern chemistry is the shift towards green and sustainable practices, and the synthesis of 1-(tert-Butyl)-5-chloro-1H-pyrazole is no exception. Future research will increasingly focus on minimizing the environmental impact of its production. Key objectives in this area include enhancing atom economy, reducing waste, and utilizing less hazardous materials.

Emerging research directions are expected to include:

Alternative Chlorinating Reagents: Investigation into milder and more selective chlorinating agents to replace traditional, often harsh, reagents like sulfuryl chloride or N-chlorosuccinimide. This could involve electrochemically generated chlorine or novel catalytic chlorination systems.

Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant metals, for the cyclization and chlorination steps could lead to more efficient and sustainable processes.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences where multiple transformations occur in a single reaction vessel. This approach streamlines the synthesis, reduces the need for intermediate purification steps, and minimizes solvent usage and waste generation.

Bio-based Solvents and Reagents: Exploring the use of renewable solvents and reagents derived from biomass to replace petroleum-based starting materials and solvents.

These strategies aim to create synthetic pathways that are not only economically viable but also align with the principles of environmental stewardship.

Exploration of Novel Reactivity Profiles for Directed Functionalization

While the existing reactivity of this compound is well-utilized, particularly in cross-coupling reactions, there remains significant potential for discovering novel reactivity profiles. The interplay between the electron-withdrawing chloro group and the sterically demanding tert-butyl group presents unique opportunities for selective transformations.

Future research will likely focus on the following areas for directed functionalization:

C-H Functionalization: A major goal is the development of methods for the direct functionalization of the C-H bonds at the C3 and C4 positions of the pyrazole (B372694) ring. This would provide a highly efficient route for late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.

Photoredox and Electrochemical Catalysis: Utilizing light or electricity to drive novel transformations of this compound. These methods can enable reactions that are difficult to achieve with traditional thermal methods and often proceed under milder conditions.

Novel Coupling Partners: Expanding the scope of cross-coupling reactions beyond standard boronic acids and amines to include a wider array of organometallic reagents and other coupling partners, thereby accessing new chemical space.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements of the pyrazole core to generate novel heterocyclic systems that would be difficult to synthesise otherwise.

This exploration into new reactivity will expand the synthetic chemist's toolkit, enabling the construction of more diverse and complex molecular architectures based on the pyrazole scaffold.

Advanced Computational Modeling for Precise Structure-Property Predictions

The use of computational chemistry is becoming increasingly integral to the design and development of new molecules and reactions. For this compound, advanced computational modeling offers a powerful tool for predicting its behavior and guiding experimental efforts.

Future research will leverage computational tools for several key purposes, as outlined in the table below.

| Research Objective | Computational Methodologies Employed | Expected Outcome |

| Predicting Reaction Outcomes | Density Functional Theory (DFT), Ab initio methods | Accurate prediction of regioselectivity and stereoselectivity in functionalization reactions. |

| Elucidating Reaction Mechanisms | Transition State Searching, Reaction Pathway Mapping | Detailed understanding of reaction mechanisms, enabling optimization of reaction conditions. |

| Predicting Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) models, Molecular Dynamics (MD) simulations | In silico prediction of properties like solubility, lipophilicity, and electronic characteristics. |

| Designing Novel Derivatives | Virtual Screening, In silico design | Rational design of new pyrazole derivatives with tailored electronic and steric properties for specific applications. |

The synergy between these in silico predictions and empirical validation will accelerate the discovery cycle, reducing the time and resources required to develop new functional molecules derived from this compound.

Integration into Advanced Multi-component and Flow Chemistry Systems

To enhance efficiency, scalability, and safety, future research will focus on integrating the synthesis and application of this compound into modern chemical manufacturing technologies.